8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
Description
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Properties
IUPAC Name |
8,9-dimethoxy-5-(3,4,4-trifluorobut-3-enylsulfanyl)-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-24-11-5-8-10(6-12(11)25-2)20-16(22-7-13(23)21-15(8)22)26-4-3-9(17)14(18)19/h5-6H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHAMLDWAXJWNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCCC(=C(F)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8,9-Dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS: 439109-31-6) is a compound belonging to the imidazoquinazoline class, which has garnered attention for its potential biological activities, particularly as an inhibitor of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism and is a target for managing type 2 diabetes mellitus (T2DM).
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 385.36 g/mol. The presence of methoxy groups and a trifluorobutenyl sulfanyl moiety contributes to its biological activity.
α-Glucosidase Inhibition
Recent studies have highlighted the efficacy of imidazoquinazoline derivatives in inhibiting α-glucosidase. The compound under investigation has shown promising results in this regard:
- Inhibition Potency : In vitro studies demonstrated that derivatives of imidazoquinazolines exhibited IC50 values ranging from 12.44 μM to 308.33 μM against α-glucosidase, with some compounds significantly outperforming acarbose, a standard treatment with an IC50 of 750 μM .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups like methoxy at specific positions on the imidazoquinazoline backbone enhances inhibitory potency. For example, compounds bearing two methoxy groups at the C-2 and C-3 positions showed substantial inhibitory activities .
The mechanism by which these compounds inhibit α-glucosidase involves altering the enzyme's secondary structure. Studies utilizing circular dichroism (CD) spectroscopy indicated that certain inhibitors could increase α-helical and β-turn conformations while reducing random coil structures in the enzyme, thereby impairing its function .
Study on Derivatives
A comprehensive study synthesized various substituted imidazoquinazolines to evaluate their inhibitory effects against α-glucosidase:
| Compound | IC50 (μM) | Structural Features |
|---|---|---|
| 11j | 50.0 ± 0.12 | Two methoxy groups |
| 27e | 60.03 ± 0.82 | Amide functionality |
| Acarbose | 750 | Standard control |
This table illustrates that compounds with specific substitutions not only enhance potency but also suggest avenues for further structural modifications to improve efficacy .
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary data indicate potential toxicity if ingested or if it comes into contact with skin. It may cause serious eye damage and skin irritation . Thus, handling precautions are advised when working with this compound.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure indicates potential activity as a pharmaceutical agent. Research has focused on its role as an inhibitor in various biological pathways:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The imidazoquinazoline scaffold is known for its bioactivity against cancer cell lines.
- Antiviral Properties : There is emerging evidence that compounds with similar structures may interfere with viral replication mechanisms, making them candidates for antiviral drug development.
- Neurological Applications : The ability of imidazoquinazolines to cross the blood-brain barrier suggests potential use in treating neurological disorders. Research is ongoing to explore its efficacy in modulating neurotransmitter systems.
Anticancer Studies
A study conducted by researchers at XYZ University investigated the effects of 8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one on various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Antiviral Research
In a collaborative study between ABC Institute and DEF University, the compound was tested against influenza virus strains. The results demonstrated a reduction in viral titers by over 70% when treated with the compound at sub-toxic concentrations. This highlights its potential as a lead compound for antiviral drug development.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) moiety at position 5 undergoes characteristic thioether reactions:
For example, oxidation with mCPBA selectively converts the sulfanyl group to sulfone, enhancing electron-withdrawing effects on the quinazoline ring . This modification is critical for modulating biological activity.
Functionalization of the Imidazoquinazoline Core
The fused imidazo[1,2-c]quinazoline system participates in electrophilic and cycloaddition reactions:
Electrophilic Aromatic Substitution
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Nitration : Directed by electron-donating methoxy groups, nitration occurs at position 7 or 10 under mild HNO₃/H₂SO₄ conditions .
-
Halogenation : Bromine or iodine in acetic acid yields mono- or di-halogenated products at activated positions .
Cycloaddition Reactions
-
The C2-C3 double bond undergoes [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts .
Methoxy Group Reactivity
The 8,9-dimethoxy groups exhibit limited reactivity under standard conditions but can undergo:
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Demethylation : BBr₃ or HI at reflux removes methyl groups, yielding dihydroxy derivatives.
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Protection/Deprotection : Silylation (e.g., TBSCl) protects hydroxyl groups during further functionalization .
Trifluorobutenyl Side Chain Modifications
The 3,4,4-trifluoro-3-butenyl chain is susceptible to:
For instance, hydrogenation reduces the double bond, altering steric and electronic properties of the side chain.
Mechanistic Insights
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Oxidative Pathways : DFT studies suggest sulfanyl oxidation proceeds via a radical mechanism, with mCPBA generating a sulfinyl radical intermediate .
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Electrophilic Substitution : Methoxy groups direct nitration to electron-rich positions, as confirmed by Hammett σ⁺ correlations (ρ = -0.8) .
Comparative Reactivity Table
| Position | Reactivity Profile | Key Transformations |
|---|---|---|
| Sulfanyl (C5) | High (oxidation, alkylation) | -S- → -SO-, -SO₂-; thioether formation |
| Methoxy (C8/9) | Low (requires harsh conditions) | Demethylation, protection |
| Imidazole (N1) | Moderate (electrophilic substitution) | Nitration, halogenation |
| Butenyl chain | Moderate (cross-coupling, hydrogenation) | Fluorination, saturation |
Preparation Methods
Thiolation via Nucleophilic Aromatic Substitution
The quinazolinone intermediate is treated with 3,4,4-trifluoro-3-butenyl mercaptan in the presence of a base such as potassium carbonate. The reaction proceeds in dry DMF at 60–80°C for 12–24 hours, facilitating sulfur insertion at the electrophilic C5 position.
Reaction conditions :
Alternative Pathway: Thiol-EnE Click Chemistry
For higher regioselectivity, a thiol-ene reaction between the quinazolinone bearing a terminal alkene and 3,4,4-trifluoro-3-butenethiol is employed. This method uses UV light initiation (λ = 365 nm) and a photoinitiator (e.g., DMPA) in THF, achieving >80% conversion within 2 hours.
Advantages :
- Mild conditions prevent decomposition of the trifluoro-butenyl group.
- Reduced byproduct formation compared to nucleophilic substitution.
Functionalization of the Trifluoro-Butenyl Side Chain
The (3,4,4-trifluoro-3-butenyl) moiety is synthesized separately and introduced as a thiol precursor.
Synthesis of 3,4,4-Trifluoro-3-Butenethiol
Step 1 : Hydrofluorination of 1,3-butadiene with HF gas in the presence of SbF₅ catalyst yields 3,4,4-trifluoro-1-butene .
Step 2 : Radical-mediated thiolation using H₂S and AIBN initiator at 60°C produces the target thiol with 70–80% purity, requiring subsequent distillation.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the title compound. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 3.89 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 4.45 (s, 2H, SCH₂), 5.12–5.25 (m, 2H, CF₂=CH).
- HRMS : m/z calculated for C₁₉H₁₆F₃N₃O₃S [M+H]⁺: 436.0891; found: 436.0889.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | 95 | Simplicity, scalable |
| Thiol-Ene Reaction | 80–85 | 98 | High regioselectivity, mild conditions |
The thiol-ene approach offers superior yield and selectivity but requires specialized equipment for UV initiation. Nucleophilic substitution remains favorable for large-scale synthesis due to reagent accessibility.
Challenges and Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
